molecular formula C28H35N3O6S B590176 Carphenazine-d4 Dimaleate CAS No. 1331636-24-8

Carphenazine-d4 Dimaleate

Cat. No.: B590176
CAS No.: 1331636-24-8
M. Wt: 545.687
InChI Key: ZQYMISSXVDTVFZ-ZAKGLPAYSA-N
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Description

Carphenazine-d4 Dimaleate is a deuterated form of Carphenazine Dimaleate, which is an antipsychotic drug used primarily in the treatment of chronic schizophrenic psychoses. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carphenazine-d4 Dimaleate involves the incorporation of deuterium atoms into the Carphenazine molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms without affecting the overall structure and activity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Carphenazine-d4 Dimaleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of Carphenazine .

Scientific Research Applications

Carphenazine-d4 Dimaleate is widely used in scientific research for several purposes:

Mechanism of Action

Carphenazine-d4 Dimaleate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce the symptoms of schizophrenia by modulating the release of hypothalamic and hypophyseal hormones. The compound also affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carphenazine-d4 Dimaleate is unique due to its deuterated form, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it particularly valuable in scientific research compared to its non-deuterated counterparts .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S.C4H4O4/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,2,5,10-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i16D2,17D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYMISSXVDTVFZ-ZAKGLPAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)CC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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